molecular formula C31H24N4O4 B4584314 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline

Cat. No.: B4584314
M. Wt: 516.5 g/mol
InChI Key: QQCKJPBVVOLUDK-UHFFFAOYSA-N
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Description

1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate benzyl and phenyl derivatives with a pyrazoloisoquinoline precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline can be compared with other similar compounds, such as:

  • 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]quinoline
  • 1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]pyridine These compounds share similar structural features but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields of research.

Properties

IUPAC Name

1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenylpyrazolo[3,4-c]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O4/c1-38-27-18-23-24(19-28(27)39-2)30(22-15-9-10-16-26(22)35(36)37)32-31-29(23)25(17-20-11-5-3-6-12-20)33-34(31)21-13-7-4-8-14-21/h3-16,18-19H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCKJPBVVOLUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N=C2C4=CC=CC=C4[N+](=O)[O-])N(N=C3CC5=CC=CC=C5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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